6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound notable for its diverse functional groups, including an amide, a pyridine, and a tetrahydrothieno structure. This compound is categorized under heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon. Its structure suggests potential applications in medicinal chemistry due to the presence of various bioactive functional groups.
The synthesis of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several steps:
The detailed mass ratios used in these reactions are crucial for optimizing yield and purity.
The molecular formula for this compound is with a molecular weight of approximately 412.0 g/mol. The structure features:
The InChI key for this compound is InChI=1S/C18H22N3O2S2.ClH/c1-3-21-9-8-11-14(10-21)25-18(15(11)16(19)22)20-17(23)12-6-4-5-7-13(12)24-2;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H .
The chemical reactivity of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be attributed to its functional groups:
These reactions are essential for modifying the compound for various applications in pharmaceutical chemistry.
The mechanism of action for this compound largely depends on its structural components. The presence of the pyridine and thieno groups suggests potential interactions with biological targets such as enzymes or receptors. Specifically:
Quantitative data on binding affinities or inhibition constants would provide deeper insights into its pharmacological profile.
The physical properties of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
Chemical properties include stability under standard conditions but may vary under extreme pH or temperature changes.
This compound has potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: